4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide
Description
This sulfonamide derivative features a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The N-ethyl linker is further functionalized with furan-2-yl and thiophen-3-yl heterocycles, conferring unique electronic and steric properties. Such structural motifs are common in medicinal and agrochemical research due to sulfonamide’s role as a pharmacophore and its ability to engage in hydrogen bonding and π-π interactions .
Friedel-Crafts sulfonylation to introduce the benzenesulfonyl group.
Nucleophilic substitution or amide coupling to attach the ethyl-heterocyclic moiety.
Halogenation (fluorination) at the 4-position of the benzene ring.
Key intermediates like hydrazinecarbothioamides and triazoles (as in ) may serve as precursors, with structural confirmation via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S2/c1-12-9-14(18)4-5-17(12)24(20,21)19-10-15(13-6-8-23-11-13)16-3-2-7-22-16/h2-9,11,15,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPNCTAYWCGGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a unique structural composition that includes a sulfonamide group, furan, and thiophene moieties, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is , with a molecular weight of 365.4 g/mol. The compound is characterized by the following structural features:
| Property | Details |
|---|---|
| CAS Number | 2320953-73-7 |
| Molecular Weight | 365.4 g/mol |
| Molecular Formula | C₁₇H₁₆FNO₃S₂ |
Mechanisms of Biological Activity
The biological activity of 4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar sulfonamide structures are known to inhibit various enzymes, including carbonic anhydrases and certain kinases. This inhibition can disrupt metabolic pathways in pathogens or cancer cells.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. Its structural components may enhance its interaction with target proteins involved in cell growth and survival.
- Antiviral Properties : Research has indicated that sulfonamide derivatives can exhibit antiviral activity against strains like H5N1 influenza A virus, suggesting a potential application in antiviral therapies.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of 4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide:
- Antiproliferative Assays : The compound demonstrated significant inhibitory effects on solid tumor cell lines, with IC50 values indicating potent activity (exact values pending further studies).
- Enzyme Inhibition Assays : Similar compounds have shown selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which is critical for cancer cell proliferation and survival .
Case Studies
Recent case studies involving related sulfonamides have highlighted their therapeutic potential:
- Study on HDAC Inhibition : A related compound exhibited an IC50 value of 95.48 nM against HDAC3, leading to apoptosis in HepG2 liver cancer cells . This suggests that 4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide may also operate through similar pathways.
- Antiviral Activity Against Influenza : Research into the antiviral properties of sulfonamides has shown efficacy against viral replication in vitro, indicating a promising avenue for further exploration in the context of this compound.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Electronic and Steric Effects
- Fluorine vs.
- Heterocyclic Moieties : The furan and thiophene groups increase lipophilicity and π-stacking capability relative to simpler alkyl/aryl chains in compounds like triflusulfuron-methyl ().
- Tautomerism : Unlike hydrazinecarbothioamides [4–6], the target compound lacks a C=O group, akin to triazole-thiones [7–9], which adopt a thione tautomer confirmed by IR (absence of S-H bands at ~2500–2600 cm⁻¹) .
Research Findings and Limitations
- Spectral Confirmation : IR and NMR data from validate the absence of C=O and presence of thione tautomers in triazole derivatives, a feature likely shared by the target compound .
- Synthetic Challenges : The ethyl-furan/thiophene moiety may introduce steric hindrance during coupling steps, necessitating optimized conditions (e.g., polar aprotic solvents, elevated temperatures).
- Unresolved Questions : Biological activity data for the target compound are absent in the evidence; further assays (e.g., enzyme inhibition, cytotoxicity) are required to confirm hypothesized applications.
Q & A
Q. Basic
- NMR spectroscopy : and NMR to identify aromatic protons (δ 6.5–8.0 ppm), sulfonamide NH (δ ~7.5 ppm), and furan/thiophene signals .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₇FNO₃S₂: 394.07 Da).
- X-ray crystallography : Use SHELXL () for single-crystal analysis to resolve bond lengths and angles, especially for furan-thiophene interactions .
How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to identify electrophilic sites (e.g., sulfonamide sulfur or fluorine substituent) .
- Transition state modeling : Simulate reaction pathways for substitutions at the fluorine or sulfonamide group. Compare activation energies to prioritize synthetic routes .
What strategies resolve contradictions in reported biological activity data across studies?
Q. Advanced
-
Meta-analysis : Tabulate IC₅₀ values against enzyme targets (e.g., kinases) and adjust for variables:
Study Assay Type Purity (%) IC₅₀ (nM) A Fluorescent 90 120 B Radiolabel 99 85 -
Reproducibility : Re-test under standardized conditions (pH 7.4, 37°C) with HPLC-validated samples .
How do the furan and thiophene moieties influence electronic properties?
Q. Advanced
- Electron-rich moieties : Thiophene (higher electron density due to sulfur’s polarizability) vs. furan (lower resonance stabilization).
- Cyclic voltammetry : Compare oxidation potentials (e.g., thiophene at ~1.2 V vs. furan at ~1.5 V) to assess electron-donating effects .
- DFT analysis : HOMO-LUMO gaps reveal charge distribution at the sulfonamide core .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at 0–4°C in amber vials to prevent photodegradation.
- Humidity : Desiccate (silica gel) to avoid hydrolysis of the sulfonamide group.
- Long-term stability : Monitor via periodic to detect decomposition (e.g., new peaks at δ 4.5–5.0 ppm indicating hydrolysis) .
What is the role of the fluorine atom in modulating enzyme binding affinity?
Q. Advanced
- Steric/electronic effects : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., backbone amides).
- SAR studies : Compare with non-fluorinated analogs (e.g., 2-methyl vs. 2-fluoro derivatives) using enzyme kinetics (Kₐ, Kᵢ).
- Crystallography : Resolve fluorine-enzyme interactions (e.g., 4-Å distance to catalytic serine) .
How can reaction conditions be optimized to improve coupling-step yields?
Q. Advanced
-
Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst):
Condition Temp (°C) Solvent Yield (%) A 25 DCM 62 B 40 THF 78 -
Continuous flow reactors : Enhance mixing and heat transfer for scale-up (residence time ~30 min) .
What purification techniques are effective post-synthesis?
Q. Basic
- Chromatography : Silica gel column (ethyl acetate:hexane = 3:7) for polar impurities.
- Recrystallization : Ethanol/water (1:3) to isolate crystalline product.
- Validation : Melting point (mp ~145–148°C) and TLC (Rf = 0.4 in ethyl acetate) .
How to design derivatives to enhance solubility without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
